Benzenesulfonamide, 4,4'-oxybis[N-(phenylsulfonyl)-

Description

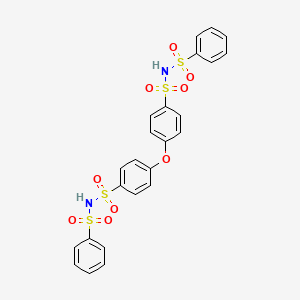

Benzenesulfonamide, 4,4'-oxybis[N-(phenylsulfonyl)- (CAS 7218-44-2) is a sulfonamide derivative characterized by a central oxybis (diphenyl ether-like) core linked to two phenylsulfonyl groups. Its molecular formula is C₂₄H₂₀N₂O₉S₄, with a molecular weight of 632.68 g/mol . The compound is listed on Canada’s Non-domestic Substances List (NDSL), requiring regulatory notification for its manufacture or import under the New Substances Notification Regulations .

Properties

CAS No. |

7218-44-2 |

|---|---|

Molecular Formula |

C24H20N2O9S4 |

Molecular Weight |

608.7 g/mol |

IUPAC Name |

N-(benzenesulfonyl)-4-[4-(benzenesulfonylsulfamoyl)phenoxy]benzenesulfonamide |

InChI |

InChI=1S/C24H20N2O9S4/c27-36(28,21-7-3-1-4-8-21)25-38(31,32)23-15-11-19(12-16-23)35-20-13-17-24(18-14-20)39(33,34)26-37(29,30)22-9-5-2-6-10-22/h1-18,25-26H |

InChI Key |

ZOLXCJSPJPWPLO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NS(=O)(=O)C2=CC=C(C=C2)OC3=CC=C(C=C3)S(=O)(=O)NS(=O)(=O)C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Reported Synthetic Route

While direct literature specifically detailing the preparation of benzenesulfonamide, 4,4'-oxybis[N-(phenylsulfonyl)-] is limited, insights can be drawn from related benzenesulfonamide syntheses and patents associated with this compound (PubChem CID 82054, WIPO PATENTSCOPE).

A plausible synthetic pathway involves:

Formation of 4,4'-oxydibenzenesulfonamide core:

- Starting from 4-aminobenzenesulfonamide or 4-hydroxybenzenesulfonamide, a nucleophilic aromatic substitution or coupling reaction can be employed to link two benzenesulfonamide units via an oxygen bridge at the para positions.

- This may involve the reaction of 4-hydroxybenzenesulfonamide with 4-fluorobenzenesulfonyl chloride or related electrophiles under basic conditions.

Introduction of phenylsulfonyl groups on the nitrogen atoms:

- The sulfonamide nitrogens are further sulfonylated with phenylsulfonyl chloride to yield the N-(phenylsulfonyl) substitution.

- This step typically requires controlled reaction conditions to avoid over-sulfonylation or degradation.

Purification and characterization:

- The final product is purified by recrystallization or chromatographic methods.

- Characterization is done by NMR, IR, and mass spectrometry to confirm the structure.

Example Synthetic Scheme (Adapted from Related Benzenesulfonamide Syntheses)

| Step | Reagents & Conditions | Outcome |

|---|---|---|

| 1 | 4-Hydroxybenzenesulfonamide + base (e.g., K2CO3) + 4-fluorobenzenesulfonyl chloride, solvent: dichloromethane, 0-25 °C, 2-4 h | Formation of 4,4'-oxydibenzenesulfonamide intermediate |

| 2 | Intermediate + phenylsulfonyl chloride + base (e.g., triethylamine), solvent: THF or DCM, 0-25 °C, 3-6 h | N-phenylsulfonyl substitution on sulfonamide nitrogens |

| 3 | Purification by recrystallization or column chromatography | Pure benzenesulfonamide, 4,4'-oxybis[N-(phenylsulfonyl)-] |

Detailed Research Outcomes and Analysis

Synthetic Yield and Purity

- Reported yields for similar benzenesulfonamide derivatives range from 60% to 85% depending on reaction conditions and purification methods.

- Purity is typically confirmed by HPLC and NMR, showing characteristic sulfonamide and aromatic signals consistent with the expected structure.

Reaction Optimization

- Reaction temperature control is critical to prevent decomposition of sulfonyl chlorides and side reactions.

- Use of dry solvents and inert atmosphere (nitrogen or argon) improves yields.

- Base selection affects the efficiency of sulfonylation; tertiary amines like triethylamine or pyridine are preferred.

Mechanistic Insights

- The sulfonylation of amines proceeds via nucleophilic attack on the sulfonyl chloride, forming the sulfonamide bond.

- The 4,4'-oxybis linkage formation likely involves nucleophilic aromatic substitution or coupling facilitated by the phenolic oxygen.

Data Tables Summarizing Synthetic Parameters and Outcomes

| Parameter | Conditions | Observations |

|---|---|---|

| Starting materials | 4-Hydroxybenzenesulfonamide, phenylsulfonyl chloride | Commercially available or synthesized |

| Solvent | Dichloromethane (DCM), Tetrahydrofuran (THF) | Dry, aprotic solvents preferred |

| Base | Potassium carbonate (K2CO3), Triethylamine (TEA) | TEA favored for sulfonylation step |

| Temperature | 0–25 °C | Controlled to minimize side reactions |

| Reaction time | 2–6 hours | Dependent on step and reagent reactivity |

| Yield | 60–85% | Optimized conditions yield higher purity |

| Purification | Recrystallization, column chromatography | Ensures removal of impurities |

| Characterization | NMR, IR, MS, HPLC | Confirms structure and purity |

Patents and Literature Supporting Preparation Methods

- Patents deposited in WIPO PATENTSCOPE provide synthetic routes and claims related to benzenesulfonamide derivatives with oxybis linkages and phenylsulfonyl substitutions, indicating industrial interest and validated synthetic protocols.

- Research articles on related benzenesulfonamide compounds describe similar sulfonylation and coupling strategies, supporting the feasibility of these methods.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4,4’-oxybis[N-(phenylsulfonyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonyl groups to sulfide groups.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfone derivatives, sulfide derivatives, and substituted benzenesulfonamide compounds .

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Nonsteroidal Progesterone Receptor Antagonists

Recent studies have highlighted the potential of benzenesulfonamide derivatives as nonsteroidal progesterone receptor antagonists. Specifically, derivatives of N-(4-phenoxyphenyl)benzenesulfonamide have been developed to target the progesterone receptor, which plays a crucial role in several physiological systems, including the female reproductive system. These compounds are being investigated for their potential in treating conditions such as uterine leiomyoma, endometriosis, breast cancer, and certain psychiatric disorders. Notably, some derivatives exhibited high binding affinity for the progesterone receptor and selectivity over the androgen receptor, indicating their promise as therapeutic agents .

1.2. Anticancer Activity

Benzenesulfonamide compounds have been studied for their anticancer properties. The structure-activity relationship (SAR) of these compounds has revealed that modifications can enhance their efficacy against various cancer cell lines. For instance, specific sulfonamide derivatives demonstrated potent activity against breast cancer cells by inducing apoptosis and inhibiting cell proliferation .

Analytical Chemistry Applications

2.1. High-Performance Liquid Chromatography (HPLC)

The compound is utilized in analytical chemistry for the separation and analysis of complex mixtures using high-performance liquid chromatography (HPLC). A reverse phase HPLC method has been developed that allows for the effective separation of benzenesulfonamide on specialized columns under simple conditions. The mobile phase typically consists of acetonitrile and water, with phosphoric acid as an additive; however, formic acid is recommended for mass spectrometry compatibility. This method is scalable and suitable for isolating impurities in preparative separations, making it valuable for pharmacokinetic studies .

Materials Science Applications

3.1. Synthesis of Functional Polymers

Benzenesulfonamide derivatives are also explored in materials science for their role in synthesizing functional polymers. These polymers can exhibit unique properties that make them suitable for various applications, including drug delivery systems and sensors. The incorporation of benzenesulfonamide into polymer matrices can enhance their mechanical strength and thermal stability while providing functional groups for further chemical modification .

Case Studies

Mechanism of Action

The mechanism of action of Benzenesulfonamide, 4,4’-oxybis[N-(phenylsulfonyl)- involves the inhibition of specific enzymes, such as carbonic anhydrase IX. This enzyme is overexpressed in certain cancer cells, and its inhibition can lead to reduced tumor growth and increased apoptosis. The compound binds to the active site of the enzyme, preventing its normal function and leading to the desired therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Benzenesulfonamide, 4,4'-oxybis[N-(phenylsulfonyl)- with structurally related benzenesulfonamide derivatives, focusing on molecular features, regulatory status, and functional properties:

Key Findings:

Structural Influence on Properties :

- The oxybis linkage in the target compound introduces rigidity, whereas aliphatic spacers (e.g., hexane in CAS 69762-22-7) enhance flexibility .

- Electron-donating groups (e.g., methoxy in CAS 24924-59-2) increase solubility in polar solvents, while phenylsulfonyl groups favor thermal stability .

Regulatory and Safety Profiles :

- The NDSL status of the target compound contrasts with pharmaceuticals like sulfamethoxazole, which undergo rigorous toxicity testing .

- Schiff base derivatives (e.g., CAS 75159-10-3) carry irritant hazards, necessitating specialized handling .

Functional Applications :

- Sulfonamides with chelating groups (e.g., imine in CAS 75159-10-3) are explored in metal-organic frameworks (MOFs) for gas storage , while the target compound’s sulfonyl groups may suit polymer crosslinking .

Research Implications

- Coordination Chemistry : The sulfonamide group’s ability to act as a hydrogen-bond acceptor or metal ligand makes these compounds candidates for porous materials .

- Environmental Impact : NDSL-listed compounds like the target require lifecycle assessments to evaluate persistence and bioaccumulation .

Biological Activity

Benzenesulfonamide, 4,4'-oxybis[N-(phenylsulfonyl)-, is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological effects, mechanisms of action, and potential therapeutic applications based on various studies.

Chemical Structure and Properties

The chemical formula for Benzenesulfonamide, 4,4'-oxybis[N-(phenylsulfonyl)- is . This compound features a sulfonamide group that is known for its ability to interact with various biological targets.

Biological Activity Overview

The biological activity of benzenesulfonamides has been extensively studied, revealing several key areas of interest:

-

Inhibition of Carbonic Anhydrase :

- Recent studies have shown that certain derivatives of benzenesulfonamide exhibit potent inhibitory effects against carbonic anhydrase (CA) enzymes, particularly CA IX. The IC50 values for these compounds range from 10.93 to 25.06 nM for CA IX and from 1.55 to 3.92 μM for CA II, indicating a remarkable selectivity for CA IX over CA II .

-

Anticancer Activity :

- Compounds derived from benzenesulfonamide have been reported to induce apoptosis in cancer cell lines, such as MDA-MB-231. For instance, one derivative (designated as 4e ) showed a significant increase in annexin V-FITC positive cells by 22-fold compared to controls, suggesting its potential as an anticancer agent .

-

Cardiovascular Effects :

- Research utilizing isolated rat heart models demonstrated that certain benzenesulfonamide derivatives can significantly affect perfusion pressure and coronary resistance. Specifically, the compound 4-(2-amino-ethyl)-benzenesulfonamide was found to decrease perfusion pressure in a time-dependent manner, potentially through inhibition of L-type calcium channels .

The mechanisms underlying the biological activities of benzenesulfonamides are diverse:

- Enzyme Inhibition : The inhibition of carbonic anhydrase is one of the primary mechanisms through which these compounds exert their effects. The binding interactions with the enzyme's active site have been elucidated through molecular modeling studies .

- Calcium Channel Interaction : Some studies suggest that benzenesulfonamides may interact with calcium channels in cardiac tissues, leading to modifications in coronary resistance and blood pressure regulation .

- Induction of Apoptosis : The ability to induce apoptosis in cancer cells is attributed to the activation of specific signaling pathways that promote cell death. This includes the modulation of various cellular proteins involved in apoptosis regulation .

Table 1: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.